Propynyl-PEG1-Ac

PROTAC Linker Design Physicochemical Properties

2-(2-(Prop-2-yn-1-yloxy)ethoxy)acetic acid, also known as Propynyl‑PEG1‑Ac, is a polyethylene glycol (PEG)‑based heterobifunctional linker. It features a terminal propargyl (alkyne) group and a carboxylic acid, enabling orthogonal conjugation via copper‑catalyzed azide–alkyne cycloaddition (CuAAC) and amide bond formation.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
CAS No. 944561-45-9
Cat. No. B6234869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropynyl-PEG1-Ac
CAS944561-45-9
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
InChIInChI=1S/C7H10O4/c1-2-3-10-4-5-11-6-7(8)9/h1H,3-6H2,(H,8,9)
InChIKeyOFHMCWOCIIQXLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-(2-(Prop-2-yn-1-yloxy)ethoxy)acetic acid (CAS 944561-45-9): PEG1‑Based Heterobifunctional PROTAC Linker with Terminal Alkyne and Carboxylic Acid


2-(2-(Prop-2-yn-1-yloxy)ethoxy)acetic acid, also known as Propynyl‑PEG1‑Ac, is a polyethylene glycol (PEG)‑based heterobifunctional linker [1]. It features a terminal propargyl (alkyne) group and a carboxylic acid, enabling orthogonal conjugation via copper‑catalyzed azide–alkyne cycloaddition (CuAAC) and amide bond formation . Its short PEG1 spacer (one ethylene glycol unit) provides a compact, hydrophilic tether with defined physicochemical properties .

Why Generic Substitution of 2-(2-(Prop-2-yn-1-yloxy)ethoxy)acetic acid with Other PEG‑Alkyne Linkers Is Scientifically Unsound


Linker length, physicochemical properties, and functional group positioning critically govern ternary complex formation, cellular permeability, and degradation efficiency in PROTAC design [1]. Even a single ethylene glycol unit difference (PEG1 vs. PEG2) alters molecular weight, hydrogen‑bonding capacity, and rotatable bond count, which directly influences drug‑like properties [2]. Moreover, the precise distance between the alkyne and carboxylic acid dictates the spatial orientation of conjugated ligands . Consequently, substituting Propynyl‑PEG1‑Ac with a PEG2 or PEG3 analog without systematic re‑optimization of the PROTAC architecture risks compromised degradation potency, altered solubility, or off‑target pharmacology.

Quantitative Evidence for Preferring 2-(2-(Prop-2-yn-1-yloxy)ethoxy)acetic acid (PEG1) Over Longer PEG‑Alkyne Linkers


Physicochemical Property Comparison: PEG1 (Propynyl‑PEG1‑Ac) vs. PEG2 (Propargyl‑PEG2‑Acid)

Propynyl‑PEG1‑Ac (PEG1) exhibits a lower XLogP3‑AA (‑0.4) than its PEG2 counterpart (‑0.5), indicating marginally higher hydrophilicity [1][2]. It also possesses fewer rotatable bonds (6 vs. 9) and fewer hydrogen bond acceptors (4 vs. 5), which may reduce conformational entropy and limit non‑specific interactions [3][4].

PROTAC Linker Design Physicochemical Properties

Linker Length Directly Modulates PROTAC Degradation Efficiency: PEG1 vs. PEG2‑6

In a systematic evaluation of Retro‑2‑based PROTACs, GSPT1 degradation was found to be dependent on the length of the flexible PEG chain linker [1]. PROTACs bearing a PEG‑2 linker (two ethylene glycol units) completely blocked protein biosynthesis at 1‑30 μM, whereas longer PEG linkers (PEG3‑6) exhibited reduced or no degradation activity [2]. This establishes that even a single ethylene glycol unit increment can drastically alter degradation potency.

PROTAC GSPT1 Linker Length Optimization

Rotatable Bond Count and Conformational Flexibility: PEG1 Offers a More Rigid Scaffold

Propynyl‑PEG1‑Ac contains only 6 rotatable bonds, compared to 9 rotatable bonds in Propargyl‑PEG2‑acid [1][2]. A lower rotatable bond count reduces conformational entropy, potentially favoring a more restricted geometry that can enhance ternary complex formation between the target protein and E3 ligase [3].

PROTAC Linker Rigidity Ternary Complex Formation

Primary Application Scenarios for 2-(2-(Prop-2-yn-1-yloxy)ethoxy)acetic acid Based on Quantitative Evidence


Design of PROTACs Requiring a Compact, Hydrophilic Linker for Optimal Ternary Complex Geometry

The low rotatable bond count (6) and high hydrophilicity (XLogP3‑AA = ‑0.4) of Propynyl‑PEG1‑Ac make it ideal for designing PROTACs where a short, rigid linker is required to bring the target protein and E3 ligase into close, stable proximity. This is particularly relevant for targets with shallow binding pockets or when the warhead and E3 ligand are already in close apposition [1][2].

Construction of PROTACs with Enhanced Solubility and Reduced Non‑Specific Binding

Compared to longer PEG linkers (PEG2‑6), Propynyl‑PEG1‑Ac offers a more favorable hydrophilic‑lipophilic balance (XLogP3‑AA = ‑0.4) and lower molecular weight (158.15 g/mol). These properties can translate into improved aqueous solubility and reduced plasma protein binding, which are critical for achieving favorable pharmacokinetics in lead optimization [3].

Systematic Linker Length Optimization Studies in PROTAC Development

As demonstrated by Bricelj et al. (2026), GSPT1 degradation efficiency is exquisitely sensitive to PEG linker length, with PEG‑2 linkers showing potent activity while longer linkers fail [4]. Propynyl‑PEG1‑Ac, representing the minimal PEG unit (PEG1), is an essential building block for systematically exploring the linker length‑activity relationship in any PROTAC program, enabling the identification of the shortest effective tether [5].

Bioconjugation via Copper‑Catalyzed Click Chemistry (CuAAC)

The terminal alkyne group of Propynyl‑PEG1‑Ac allows for efficient and bioorthogonal conjugation to azide‑containing molecules via CuAAC. This chemistry is widely employed to assemble PROTACs from modular building blocks, enabling rapid diversification and high‑throughput synthesis of PROTAC libraries .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propynyl-PEG1-Ac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.